2-苄基-7-羟基-1,3-二氧代-2,3-二氢-1H-吡咯并[3,4-c]吡啶-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C16H12N2O5 and its molecular weight is 312.281. The purity is usually 95%.
BenchChem offers high-quality methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
包含该化合物的吡咯并吡嗪衍生物已显示出抗菌活性 。它们可用于开发新型抗菌药物。
抗炎活性
这些化合物也表现出抗炎特性 。这表明它们在治疗以炎症为特征的疾病方面具有潜在的应用价值。
抗病毒活性
吡咯并吡嗪衍生物已表现出抗病毒活性 。可以探索它们在开发抗病毒疗法中的应用。
抗真菌活性
抗氧化活性
这些化合物的抗氧化特性表明它们在对抗氧化应激方面具有潜在的应用价值 .
抗肿瘤活性
吡咯并吡嗪衍生物已显示出抗肿瘤活性 。这表明它们在癌症治疗中具有潜在的应用价值。
激酶抑制活性
这些化合物表现出激酶抑制活性 。这表明它们在治疗与激酶活性相关的疾病方面具有潜在的应用价值。
神经和免疫系统疾病的治疗
作用机制
Target of Action
It’s suggested that the compound may have a role in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It’s known that the compound has the efficacy to reduce blood glucose . This suggests that it may interact with targets that play a role in glucose metabolism.
Biochemical Pathways
Given its potential role in reducing blood glucose, it’s plausible that it may affect pathways related to glucose metabolism .
Pharmacokinetics
The presence of a methyl group in its structure suggests a potential to improve metabolic stability .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels . This suggests that it may have therapeutic potential in the treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
属性
IUPAC Name |
methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHWSHZVZYLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。